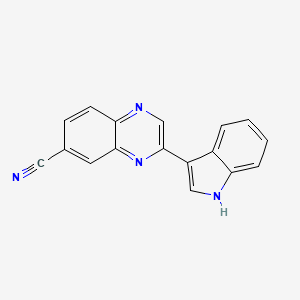
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile
Descripción general
Descripción
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile is a heterocyclic compound that combines the structural features of indole and quinoxaline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both indole and quinoxaline moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3-(1H-indol-3-yl)quinoxaline with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified by recrystallization from ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinoxaline moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated or acylated indole and quinoxaline derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile can be compared with other similar compounds, such as:
3-(1H-Indol-3-yl)isoindolin-1-one: Shares the indole moiety but differs in the quinoxaline structure.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups and applications.
Indole-3-acetic acid: A plant hormone with distinct biological roles and chemical properties.
The uniqueness of this compound lies in its combined indole and quinoxaline structure, which imparts unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)quinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-8-11-5-6-15-16(7-11)21-17(10-20-15)13-9-19-14-4-2-1-3-12(13)14/h1-7,9-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYLBZOUAKIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C4C=CC(=CC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252933 | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380571-59-4 | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380571-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)

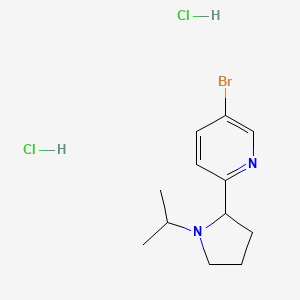
![6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402728.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
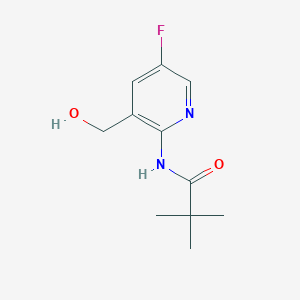
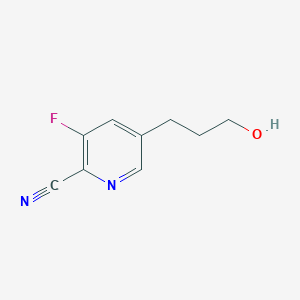
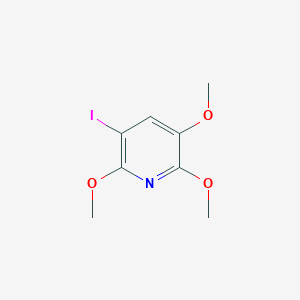
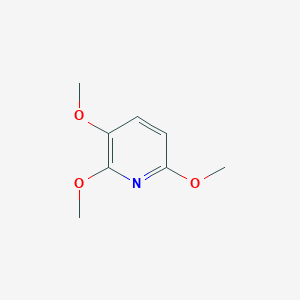
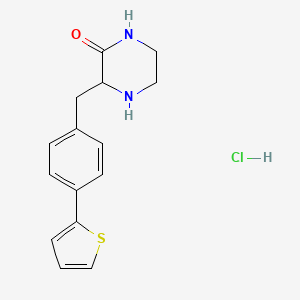
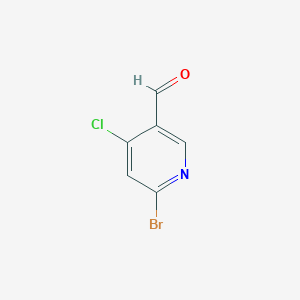
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
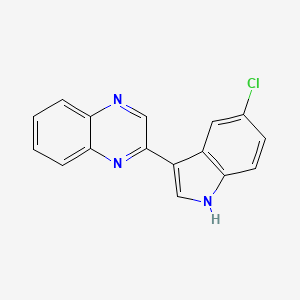
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
